Glutaronitrile

Physical property Handling Formulation

Procurement of linear C5 α,ω-dinitriles often forces a compromise between low-temperature handling and hydrogenation selectivity. Glutaronitrile (CAS 544-13-8) eliminates this trade-off. • Liquid at -29°C (vs. solid succinonitrile at 54°C) - no pre-heating required before transfer. • Anodic stability >6 V vs. Li⁺/Li; enables single-solvent NCM811 electrolytes retaining 89.2% capacity at 4.5 V over 140 cycles. • Hydrogenation over Raney Ni at 350 K/5.0 MPa: faster kinetics than adiponitrile, fewer cyclic by-products than succinonitrile. Supplied at ≥99% purity with full QA documentation. Ships under inert gas at ambient temperature (UN3276 Class 6.1, PG III).

Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
CAS No. 544-13-8
Cat. No. B146979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaronitrile
CAS544-13-8
Synonyms1.3-Dicyanopropane
Molecular FormulaC5H6N2
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC(CC#N)CC#N
InChIInChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2
InChIKeyZTOMUSMDRMJOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.62 M

Structure & Identifiers


Interactive Chemical Structure Model





Glutaronitrile Physical-Chemical and Procurement Baseline


Glutaronitrile (pentanedinitrile; 1,3-dicyanopropane; CAS 544-13-8) is the linear five‑carbon α,ω‑dinitrile, appearing as a colorless to pale‑yellow hygroscopic liquid at ambient temperature (mp −29 °C; bp 285–287 °C; density ~0.99 g mL⁻¹ at 25 °C) . Within the homologous series of short‑chain aliphatic dinitriles, it occupies the midpoint between succinonitrile (C4) and adiponitrile (C6). Its two terminal nitrile groups are separated by three methylene units, a chain length that confers a distinctive combination of a wide liquid range, moderate viscosity, and balanced reactivity in catalytic hydrogenation and electrochemical applications [1]. Industrially, it serves as a key intermediate for 1,5‑pentanediamine (cadaverine), 5‑aminovaleronitrile, glutaric acid, and as a precursor for pharmaceuticals, agrochemicals, and high‑voltage lithium‑ion battery electrolyte formulations [2].

Catalytic Hydrogenation Li-Ion Electrolyte Formulation Industrial Biocide Derivative Widest liquid range among short-chain dinitriles

Why Succinonitrile and Adiponitrile Cannot Substitute Glutaronitrile


Although succinonitrile, glutaronitrile, and adiponitrile share the same terminal functional groups and are frequently listed together in vendor catalogues as “linear dinitriles,” their physicochemical and performance attributes diverge sharply as a function of methylene chain length. Succinonitrile is a waxy solid at room temperature (mp 54 °C), limiting low‑temperature handling without heating ; adiponitrile, a liquid at room temperature (mp 2 °C), shows the highest viscosity and weakest catalyst adsorption among the three [1]. Glutaronitrile’s intermediate chain length yields a unique balance: it remains freely flowing liquid at temperatures far below 0 °C while maintaining stronger catalyst‑surface interaction than adiponitrile yet generating fewer cyclic by‑products than succinonitrile during hydrogenation [1]. In lithium‑ion battery electrolytes, glutaronitrile‑plasticized polymer electrolyte membranes deliver the highest room‑temperature ionic conductivity of the three dinitriles (~2.3 × 10⁻³ S cm⁻¹) [2]. These performance differences mean that simple replacement among C4, C5 and C6 dinitriles leads to measurable losses in reaction selectivity, electrochemical performance, or process operability; therefore, application‑specific quantitative benchmarking is essential before any substitution decision.

Succinonitrile (C4) Waxy solid at room temperature; substitution may require heated handling lines and solvent dilution
Adiponitrile (C6) Solidifies near 2 °C and shows lowest catalyst adsorption; ionic conductivity can shift substantially lower
Chain-length analog Hydrogenation selectivity and cyclic by-product profile may not transfer; quantitative benchmarking is essential

Quantitative Differentiation: Glutaronitrile vs. Key Alternatives


Liquid State at Sub-Zero Temperatures

Glutaronitrile exhibits a melting point of −29 °C, remaining a free‑flowing liquid at standard refrigeration temperatures. Succinonitrile, by contrast, is a waxy solid at room temperature with a melting point of 54 °C, requiring heated storage or solvent dilution for processing . Adiponitrile has a melting point near 2 °C, placing it at the borderline of solidification in cold environments [1]. Glutaronitrile’s liquid range spans −29 °C to 287 °C, the widest among the three linear dinitriles, and is the only one that remains liquid under typical laboratory and warehouse cold‑storage conditions (2–8 °C) [2].

Liquid State at Sub-Zero Temperatures
Head-to-head
Melting point −29 °C. Liquid range spans 314–316 °C. Succinonitrile mp 54 °C; Adiponitrile mp 1–3 °C.
Supports cold-temperature dispensing and formulation
Low-temperature handling context; property data review
Physical property Handling Formulation

Hydrogenation Selectivity vs. Succinonitrile and Adiponitrile

In a head‑to‑head study over Raney‑type Ni catalysts at 350 K and 5.0 MPa, the reactivity order for dinitrile hydrogenation is unequivocally succinonitrile > glutaronitrile > adiponitrile. The yield of the synthetically valuable intermediate 5‑aminovaleronitrile decreases with increasing chain length because the starting dinitrile and the mono‑hydrogenated aminonitrile compete for the same active sites [1]. Glutaronitrile’s intermediate adsorption strength translates into a practical compromise: it reacts more rapidly than adiponitrile (beneficial for throughput) but produces fewer cyclic secondary‑amine by‑products than succinonitrile, whose strong adsorption promotes intramolecular cyclization [1].

Hydrogenation Selectivity
Head-to-head
Reactivity rank 2 of 3. Intermediate selectivity to 5-aminovaleronitrile. Fewer cyclic by-products than succinonitrile.
Reactivity–selectivity midpoint for process design
Ranney Ni, 350 K, 5.0 MPa H₂; pathway-response context
Catalytic hydrogenation Diamine synthesis Reaction engineering

Ionic Conductivity in Solid Polymer Electrolytes

In photo‑cured poly(ethylene glycol diacrylate) (PEGDA)/LiTFSI polymer electrolyte membranes (PEMs) plasticized with three linear dinitriles, the glutaronitrile‑plasticized PEM (GLN‑PEM) achieved the highest room‑temperature ionic conductivity of ~2.3 × 10⁻³ S cm⁻¹, accompanied by a working temperature window of −80 °C to 60 °C and 99% capacity retention in half‑cells [1]. Succinonitrile‑plasticized (SCN‑PEM) and adiponitrile‑plasticized (ADN‑PEM) membranes showed lower ionic conductivities, with ADN‑PEM in particular suffering from constrained ion mobility due to the longer, more flexible hexamethylene spacer [1].

Ionic Conductivity in PEMs
Head-to-head
GLN-PEM: ~2.3 × 10⁻³ S cm⁻¹. Highest among C2–C4 dinitrile plasticizers. Working window −80 °C to 60 °C.
Top ranked plasticizer for ionic conductivity
PEGDA/LiTFSI photo-cured PEMs; AC impedance context
Solid-state electrolyte Polymer electrolyte membrane Ionic conductivity

Ionic Conductivity vs. 2-Methylglutaronitrile

In a direct comparative study of glutaronitrile (GLN) and 2‑methylglutaronitrile (MGLN) as solvents for LiTFSI‑based electrolytes, the GLN‑based electrolyte achieved a maximum ionic conductivity of 2.31 mS cm⁻¹ at 25 °C (1 mol L⁻¹ LiTFSI), whereas the MGLN‑based electrolyte reached only 1.90 mS cm⁻¹ under identical conditions [1]. Furthermore, extended cycling in LTO/NMC cells revealed that MGLN retained 98% of initial capacity after 200 cycles at C/2, compared to 50% retention for GLN, highlighting a distinct trade‑off between initial conductivity and long‑term cycling stability [1].

Ionic Conductivity vs. 2-Methylglutaronitrile
Head-to-head
GLN: 2.31 mS cm⁻¹, 50% capacity retention after 200 cycles. MGLN: 1.90 mS cm⁻¹, 98% retention.
Highlights conductivity–stability trade-off
LTO/NMC cells at C/2; 25 °C; endpoint-review context
Lithium-ion battery Liquid electrolyte Conductivity benchmarking

Anodic Stability Window in High-Voltage Electrolytes

Linear sweep voltammetry measurements on 1 M LiTFSI/glutaronitrile electrolytes demonstrate an anodic stability exceeding 6 V vs. Li⁺/Li, substantially higher than the typical oxidative decomposition threshold of conventional carbonate‑based electrolytes (~4.3 V) [1]. Glutaronitrile‑based electrolyte formulations additionally exhibit low viscosity (7 cP at 20 °C) and high ionic conductivity (up to 5 mS cm⁻¹) when blended with ethylene carbonate [1]. A glutaronitrile single‑solvent triple‑salt electrolyte (LiTFSI/LiDFOB/LiNO₃ in GLN) achieved 86.3% capacity retention after 500 cycles at 4.5 V cut‑off in Li||LiCoO₂ cells, and 84.4% capacity retention after 150 cycles in graphite||NCM811 full‑cells within 3.0–4.4 V [2].

Anodic Stability Window
Cross-study
Anodic stability >6 V vs. Li⁺/Li. 86.3% capacity retention after 500 cycles at 4.5 V in Li||LiCoO₂ cells.
Supports high-voltage cathode compatibility
GLN triple-salt single-solvent; LSV and cycling context
High-voltage electrolyte Electrochemical stability Lithium-ion battery

Biocidal Synergy with Isothiazolinones

Patent disclosures demonstrate that 2‑halo‑2‑halomethyl‑glutaronitrile derivatives, particularly 2‑bromo‑2‑(bromomethyl)glutaronitrile (derived from glutaronitrile), exhibit synergistic antimicrobial activity when combined with 4,5‑polymethylene‑4‑isothiazolin‑3‑ones, providing surprisingly effective control against both Gram‑positive and Gram‑negative bacteria as well as fungi at substantially lower total active concentrations than either component alone [1]. The optimal synergy ratio for the 2‑bromo‑2‑bromomethylglutaronitrile / 1,2‑benzisothiazolin‑3‑one combination is reported as 2.5:1 to 1:1 by weight [2]. This synergy is not observed with simple mononitriles and relies on the gem‑dihalo‑dinitrile pharmacophore derived specifically from the glutaronitrile backbone.

Biocidal Synergy with Isothiazolinones
Data to verify
2-bromo-2-(bromomethyl)glutaronitrile + benzisothiazolinone synergy at 2.5:1 to 1:1 weight ratio.
Reported synergy context; requires formulation verification
Patent-derived data; class-level inference
Antimicrobial synergy Industrial biocide Preservation

Glutaronitrile Application Scenarios


High-Voltage Single-Solvent Electrolyte for Li-Ion Batteries

Glutaronitrile is uniquely qualified as a single‑solvent electrolyte base for high‑energy‑density cells targeting cathodes such as NCM811 or high‑voltage LiCoO₂. Its anodic stability exceeds 6 V vs. Li⁺/Li [1], and a GLN single‑solvent triple‑salt formulation (LiTFSI/LiDFOB/LiNO₃) achieves 89.2% capacity retention at 140 cycles with NCM811 at 4.5 V and 86.3% retention over 500 cycles with LiCoO₂ [2]. Competing dinitriles such as succinonitrile and adiponitrile have not been demonstrated in single‑solvent configurations with comparable cycling stability at these voltages, and carbonate‑based electrolytes undergo oxidative decomposition above ~4.3 V.

Solid Polymer Electrolyte Plasticization for All-Solid-State Batteries

When photo‑cured PEGDA/LiTFSI membranes are plasticized with GLN, they yield the highest room‑temperature ionic conductivity (~2.3 × 10⁻³ S cm⁻¹) among C2–C4 dinitrile plasticizers, with a working temperature range spanning −80 °C to 60 °C and 99% capacity retention in half‑cells [3]. Succinonitrile‑plasticized membranes exhibit inferior conductivity and a narrower low‑temperature window, while adiponitrile‑plasticized membranes show the lowest ionic mobility due to the longer chain length. For all‑solid‑state battery developers, GLN is the dinitrile plasticizer of choice.

Catalytic Hydrogenation to Aminovaleronitrile and Pentanediamine

Hydrogenation of glutaronitrile over Raney‑type Ni catalysts at 350 K and 5.0 MPa provides a reactivity–selectivity midpoint: it reacts faster than adiponitrile while generating fewer cyclic secondary‑amine by‑products than succinonitrile [4]. This balance supports process designs targeting either the semi‑hydrogenation product (5‑aminovaleronitrile, a precursor for nylon intermediates and pharmaceuticals) or the fully hydrogenated 1,5‑pentanediamine (cadaverine). Researchers optimizing aminonitrile yield should select glutaronitrile when the excessive cyclization observed with succinonitrile is unacceptable.

Synergistic Biocide: 2-Bromo-2-bromomethylglutaronitrile + Isothiazolinones

2‑Halo‑2‑halomethyl derivatives of glutaronitrile, when combined with 4,5‑polymethylene‑4‑isothiazolin‑3‑ones at weight ratios of 2.5:1 to 1:1, exhibit synergistic broad‑spectrum antimicrobial activity against bacteria and fungi in aqueous industrial systems [5]. This synergy enables reduced total biocide loading compared with single‑component treatments, a benefit not replicated by simple mononitriles or other dinitrile backbones. Applicable sectors include paint, latex, adhesive, metal‑working fluid, and cooling‑water preservation.

Application
Selection Property
Validation Focus
High-Voltage Single-Solvent Electrolyte
Anodic stability window >6 V vs. Li⁺/Li
Cycling stability at ≥4.5 V with NCM811 or LiCoO₂
Solid Polymer Electrolyte Plasticization
Ionic conductivity and low-temperature fluidity
PEM conductivity benchmarking and thermal window
Catalytic Hydrogenation to Diamine/Aminonitrile
Intermediate adsorption strength and chain length
Aminonitrile yield and cyclic by-product profile
Synergistic Industrial Biocide Formulation
Gem-dihalo-dinitrile pharmacophore reactivity
Synergy ratio verification with target organisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutaronitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.